3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid

Fsp³ Scaffold complexity Medicinal chemistry design

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid (CAS 1285476‑29‑0) is a heterocyclic benzoic acid derivative composed of a 4-methylpyrimidine ring linked via a secondary amine to the meta‑position of benzoic acid [REFS‑1]. With a molecular weight of 229.24 g·mol⁻¹ (C₁₂H₁₁N₃O₂) and a calculated log P of 1.96, it occupies physicochemical space typical of fragment‑like or scaffold‑oriented building blocks [REFS‑1].

Molecular Formula C12H11N3O2
Molecular Weight 229.239
CAS No. 1285476-29-0
Cat. No. B2864966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid
CAS1285476-29-0
Molecular FormulaC12H11N3O2
Molecular Weight229.239
Structural Identifiers
SMILESCC1=NC(=NC=C1)NC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C12H11N3O2/c1-8-5-6-13-12(14-8)15-10-4-2-3-9(7-10)11(16)17/h2-7H,1H3,(H,16,17)(H,13,14,15)
InChIKeyMOYTUSIFWRQZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid (CAS 1285476-29-0) – Chemical Identity & Scaffold Profile for Sourcing Decisions


3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid (CAS 1285476‑29‑0) is a heterocyclic benzoic acid derivative composed of a 4-methylpyrimidine ring linked via a secondary amine to the meta‑position of benzoic acid [REFS‑1]. With a molecular weight of 229.24 g·mol⁻¹ (C₁₂H₁₁N₃O₂) and a calculated log P of 1.96, it occupies physicochemical space typical of fragment‑like or scaffold‑oriented building blocks [REFS‑1]. The compound is commercially supplied as a powder at ≥95% purity and is classified as a versatile small‑molecule scaffold for medicinal‑chemistry and chemical‑biology applications [REFS‑2][REFS‑3]. Its single aromatic amino linker directly conjugates the pyrimidine and benzoic acid moieties, distinguishing it sterically and electronically from close structural analogs that contain a methylene spacer, an ether‑oxygen, or a chloro‑substituent on the phenyl ring.

Why 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid Cannot Be Casually Substituted with Related Analogs


In‑class compounds bearing a 4‑methylpyrimidine‑2‑amino motif attached to a benzoic acid core are not interchangeable because the nature, length, and position of the linker profoundly modulate molecular shape (Fsp³), hydrogen‑bonding geometry, and acidity. For example, replacing the direct –NH– linkage of the target compound with a –NH–CH₂– spacer (as in CAS 1271189‑38‑8) increases molecular flexibility and alters the spatial orientation of the carboxylate pharmacophore [REFS‑1][REFS‑2]. Analogously, isosteric exchange of the amino bridge for an ether oxygen (CAS 1282733‑39‑4) eliminates a hydrogen‑bond donor, while chloro substitution on the phenyl ring (CAS 1282733‑39‑4) introduces additional steric bulk and electronic perturbation [REFS‑3]. These modifications can lead to substantial differences in solubility, passive permeability, target‑binding kinetics, and metabolic stability. Consequently, selecting the precise scaffold described here is critical when structure‑based design or structure–activity‑relationship (SAR) consistency is required. The quantitative evidence below documents the measurable physicochemical and safety‑profile differences that support deliberate sourcing of the target compound over its closest analogs.

Quantitative Differentiation Evidence for 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid Against Its Closest Analogs


Fraction sp³ (Fsp³) Differentiates Conformational Rigidity from the Methylene‑Bridged Analog

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid exhibits a lower Fsp³ (fraction of sp³‑hybridized carbon atoms) than its closest methylene‑spaced analog, 3-{[(4-methylpyrimidin‑2‑yl)amino]methyl}benzoic acid (CAS 1271189‑38‑8). The target compound possesses only one sp³ carbon (the methyl group on pyrimidine) out of 12 non‑carbonyl carbons, yielding Fsp³ = 0.083 [REFS‑1]. In contrast, the methylene‑bridged analog contains an additional sp³ methylene carbon, giving Fsp³ = 0.154 (2 sp³ carbons / 13 total carbons) [REFS‑2]. This approximately two‑fold difference reflects a tangibly flatter, more aromatic scaffold, which can influence solubility, crystal packing, and target‑binding complementarity in structure‑based campaigns.

Fsp³ Scaffold complexity Medicinal chemistry design

Lipophilicity (log P) Governs Passive Permeability and Solubility Relative to the Oxy‑Linked Con gener

The experimental/calculated log P of 3-[(4-methylpyrimidin‑2‑yl)amino]benzoic acid is 1.96 [REFS‑1]. This places it squarely within the classical ‘Lipinski Rule‑of‑5’ oral‑drug space (log P < 5) but at a distinctly lower lipophilicity than the structurally analogous 3-((4-methylpyrimidin‑2‑yl)oxy)benzoic acid, where replacement of the –NH– linker with an ether oxygen removes one hydrogen‑bond donor and is expected to increase log P by approximately 0.3–0.5 log units (class‑level estimation based on fragment‑based log P contributions of –NH– vs. –O–) [REFS‑2]. Lower log P in the amino‑linked scaffold translates into higher aqueous solubility and a reduced propensity for non‑specific protein binding, making it a preferable starting scaffold when solubility‑limited developability is a concern.

Lipophilicity LogP ADME prediction

Safety‑Profile Differentiation: GHS Classification Contrasts with Non‑Hazardous Structural Neighbors

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid carries explicit GHS hazard statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) [REFS‑1]. This classification requires appropriate personal protective equipment (PPE) and ventilation during handling. In contrast, the methylene‑bridged analog 3-{[(4-methylpyrimidin‑2‑yl)amino]methyl}benzoic acid is listed by vendors without GHS hazard statements under standard shipping conditions, suggesting a different, potentially less hazardous toxicological profile [REFS‑2]. For laboratories with stringent safety protocols or limited engineering controls, this difference can influence chemical procurement choices and experimental workflow planning.

GHS classification Handling safety Laboratory procurement

Procurement‑Relevant Application Scenarios for 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid


Fragment‑Based Lead Discovery Requiring a Planar, Amino‑Pyrimidine‑Benzoic Acid Warhead

The low Fsp³ (0.083) and direct –NH– linkage provide a rigid, aromatic scaffold ideal for fragment‑based screening campaigns targeting flat ATP‑binding sites or protein–protein interaction interfaces. The scaffold’s pre‑organized geometry minimizes the entropic penalty upon binding, a property quantified by the Fsp³ difference vs. the methylene‑bridged analog [REFS‑1]. Medicinal chemists sourcing the compound for fragment library assembly should prioritize this exact structure to maintain scaffold rigidity.

Early‑Stage Oral‑Bioavailability Optimization Where Lipophilicity Control Is Critical

With a log P of 1.96, the compound sits in a favorable lipophilicity window for oral absorption while retaining sufficient aqueous solubility for in‑vitro assay compatibility [REFS‑2]. Compared to the presumably more lipophilic oxy‑analog, this scaffold is better suited when solubility‑limited exposure or non‑specific binding is a known project risk, making it a preferred choice for lead‑optimization programs focused on oral small‑molecule candidates.

Safety‑Conscious Laboratory Environments Requiring Documented Hazard Classification

The compound’s clear GHS07 labeling – H302, H315, H319, H335 – provides laboratories with upfront, codified safety information that facilitates compliant SOP development and PPE planning [REFS‑3]. This contrasts with structurally similar compounds that may lack full hazard disclosure. For academic core facilities and CROs that operate under strict chemical‑hygiene plans, procuring a well‑characterized hazard profile can accelerate experimental approval and safe scale‑up.

Quote Request

Request a Quote for 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.